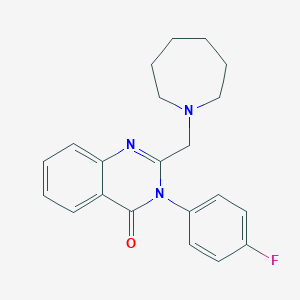![molecular formula C14H13ClN2O4 B289292 N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B289292.png)
N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the movement of salt and water in and out of cells, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF). CFTR(inh)-172 has been shown to be a potent inhibitor of CFTR activity, and has therefore been studied for its potential therapeutic applications in CF and other diseases.
Mecanismo De Acción
N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 works by binding to a specific site on the N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide protein, known as the ATP-binding site. This binding prevents the N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide protein from opening and allowing chloride ions to pass through the channel. As a result, N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 effectively inhibits N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide activity, leading to a decrease in salt and water movement in and out of cells.
Biochemical and Physiological Effects:
N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 is a potent inhibitor of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide activity, with an IC50 value in the low nanomolar range. In addition, N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to be selective for N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide, with little or no effect on other chloride channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has a number of advantages and limitations for lab experiments. One advantage is its potency and selectivity for N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide, which makes it a useful tool for studying N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide function and regulation. In addition, N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to be stable and soluble in aqueous solutions, which makes it easy to use in a variety of experimental settings. However, one limitation is that N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 is a small molecule inhibitor, which means that it may have off-target effects and may not accurately reflect the effects of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide mutations in vivo.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172. One area of interest is the development of more potent and selective N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide inhibitors, which could be used as potential therapies for CF and other diseases. In addition, there is ongoing research on the mechanisms of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide inhibition by N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172, which could provide insights into the regulation of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide activity. Finally, there is interest in using N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 as a tool for studying the physiological and pathophysiological roles of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide in various tissues and disease states.
Métodos De Síntesis
N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One common method involves the reaction of 4-chloro-2-nitroaniline with 2-furoyl chloride in the presence of a base, followed by reduction of the resulting nitro compound to the corresponding amine using hydrogen gas and palladium on carbon. The amine is then reacted with 2-(2-hydroxyethyl)isocyanate to form the final product.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases. In CF, the mutation of the N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide gene leads to the production of a defective N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide protein that is unable to regulate salt and water movement in and out of cells. N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to be a potent inhibitor of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide activity, and has therefore been studied as a potential therapy for CF. In addition, N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has also been studied for its potential applications in other diseases, such as secretory diarrhea and polycystic kidney disease.
Propiedades
Fórmula molecular |
C14H13ClN2O4 |
|---|---|
Peso molecular |
308.71 g/mol |
Nombre IUPAC |
N-[4-chloro-2-(2-hydroxyethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H13ClN2O4/c15-9-3-4-11(10(8-9)13(19)16-5-6-18)17-14(20)12-2-1-7-21-12/h1-4,7-8,18H,5-6H2,(H,16,19)(H,17,20) |
Clave InChI |
VVXZXEIGRFNHRL-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCO |
SMILES canónico |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)

![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)
![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)
